![molecular formula C8H4N2OS B1319588 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-34-1](/img/structure/B1319588.png)

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

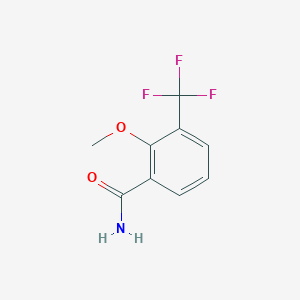

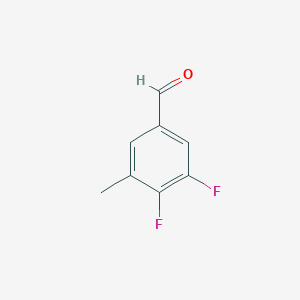

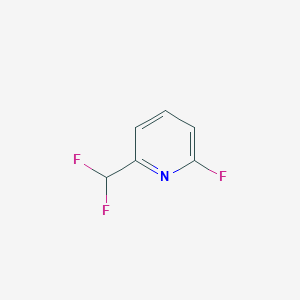

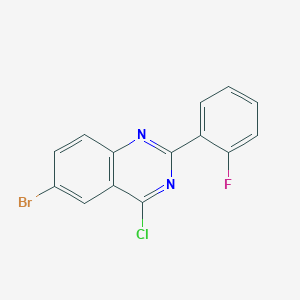

The synthesis of similar compounds, such as 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives, has been reported . The synthesis was carried out in six steps without any chromatographic purification. A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Chemical Reactions Analysis

The synthesis of similar compounds involved a tandem nucleophilic aromatic substitution/cyclization reaction . This was used as a key step in the sequence .Physical and Chemical Properties Analysis

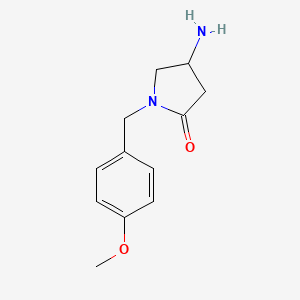

The molecular formula of “4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile” is C8H4N2OS and its molecular weight is 176.2 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile and related compounds have been synthesized and structurally analyzed in various studies. These compounds have shown significant relevance in the synthesis of kinase inhibitors, a class of compounds with potential applications in treating various diseases, including cancer. For example, Tumey et al. (2008) demonstrated a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles, which are key intermediates in kinase inhibitor synthesis (Tumey et al., 2008). Similarly, Sharma et al. (2015) and Zheng (2012) conducted X-ray studies on related pyridine derivatives to understand their molecular and crystal structures (Sharma et al., 2015); (Zheng, 2012).

Optical and Electrochemical Properties

The optical and electrochemical properties of this compound derivatives have been explored in various studies. Zedan et al. (2020) examined the structural, optical, and junction characteristics of related pyridine derivatives, highlighting their potential in optoelectronic applications (Zedan et al., 2020). Vafajoo et al. (2014) investigated the electrocatalytic assembly of related compounds, revealing efficient synthesis methods and potential application in various chemical processes (Vafajoo et al., 2014).

Corrosion Inhibition

Studies have also explored the use of related pyridine derivatives as corrosion inhibitors. For example, Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper, demonstrating significant potential in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Potential in Nitric Oxide Synthase Inhibition

Beaton et al. (2001) demonstrated that derivatives of this compound are potent inhibitors of nitric oxide synthase, suggesting their potential in treating conditions associated with excessive nitric oxide production (Beaton et al., 2001).

Wirkmechanismus

Target of Action

Thieno-pyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Thieno-pyridine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thieno-pyridine derivatives are known to influence various biochemical pathways, potentially leading to downstream effects .

Result of Action

One study has shown that a related compound has potent in vitro and in vivo antifungal activity against cryptococcus spp .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been studied for its potential as a kinase inhibitor, which involves binding to the active site of kinases and inhibiting their activity . This interaction can modulate signaling pathways that are critical for cell growth and proliferation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . This can affect processes such as cell cycle progression, apoptosis, and differentiation. Furthermore, the compound’s impact on gene expression can result in altered levels of proteins involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the active site of the enzyme . This binding interaction prevents the kinase from phosphorylating its substrates, thereby disrupting the signaling cascade. Additionally, this compound may interact with other biomolecules, such as receptors and transcription factors, leading to changes in gene expression and cellular function. These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function. For instance, prolonged inhibition of kinases may result in sustained changes in cell signaling and gene expression, potentially leading to altered cellular phenotypes. Additionally, the compound’s stability and degradation profile can influence its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biological effects, such as kinase inhibition . At higher doses, this compound may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its efficacy and toxicity, as different tissues may have varying levels of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm, where it can modulate signaling pathways and cellular metabolism. The subcellular localization of this compound can significantly impact its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPNWIRCTPUMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593857 | |

| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55040-34-1 | |

| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)